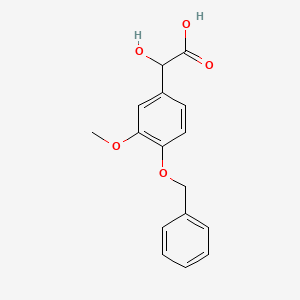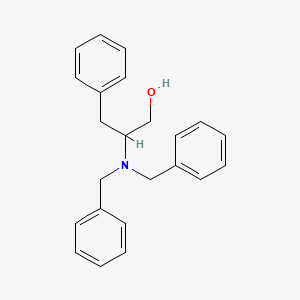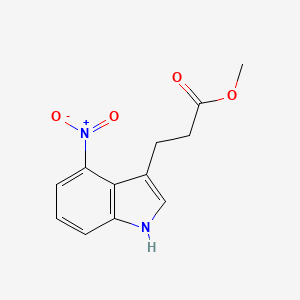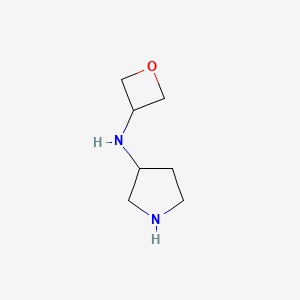
3-(2-Pyridyl)-1,2,5-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridyl)-1,2,5-oxadiazole: is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with carbonyl compounds under oxidative conditions. The reaction is often carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, which facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 3-(2-Pyridyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: 3-(2-Pyridyl)-1,2,5-oxadiazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 3-(2-Pyridyl)-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various biochemical pathways.
類似化合物との比較
- 3-(2-Pyridyl)-5-phenyl-1,2,5-oxadiazole
- 2-(2-Pyridyl)-1,3,4-oxadiazole
- 3-(2-Pyridyl)-1,2,4-oxadiazole
Comparison: 3-(2-Pyridyl)-1,2,5-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the position of the nitrogen atoms in the oxadiazole ring can influence the compound’s ability to interact with biological targets or participate in chemical reactions.
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
3-pyridin-2-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H |
InChIキー |
HSQIGAUGBWBFIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)




![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)




